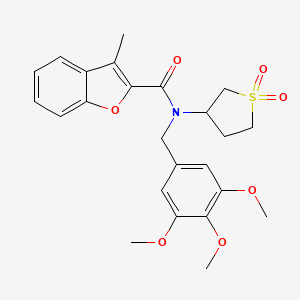

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide is a structurally complex benzofuran carboxamide derivative characterized by two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing heterocycle) and a 3,4,5-trimethoxybenzyl group. The benzofuran core features a 3-methyl substituent, which may influence steric and electronic properties. The sulfone moiety enhances polarity, while the trimethoxybenzyl group contributes to electron-rich aromaticity, a feature common in bioactive molecules targeting receptors or enzymes.

Properties

Molecular Formula |

C24H27NO7S |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C24H27NO7S/c1-15-18-7-5-6-8-19(18)32-22(15)24(26)25(17-9-10-33(27,28)14-17)13-16-11-20(29-2)23(31-4)21(12-16)30-3/h5-8,11-12,17H,9-10,13-14H2,1-4H3 |

InChI Key |

ZVFRMMOTDFFQCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the dioxidotetrahydrothiophenyl group and the trimethoxybenzyl moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily researched for its potential therapeutic effects. Preliminary studies suggest that similar compounds exhibit significant biological activities, particularly as anti-cancer agents. The structural features of this compound may enable it to inhibit critical cellular processes such as tubulin polymerization, which is essential for cancer cell proliferation.

Research indicates that compounds with similar structures can modulate G protein-coupled receptors (GPCRs), which play vital roles in various physiological processes. The benzofuran core can interact with biological macromolecules through hydrogen bonding and π-π interactions, enhancing binding affinity and specificity .

Neuroscience

The compound's potential to activate G protein-gated inwardly rectifying potassium channels (GIRK) suggests applications in neuroscience. GIRK channels are crucial for regulating neuronal excitability and cardiac function, indicating that this compound could be explored for neuroprotective or cardioprotective effects .

Industrial Applications

The potential industrial applications of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide include:

- Material Science : As a building block for synthesizing new materials with tailored properties.

- Pharmaceutical Development : Its unique structure could lead to the development of novel therapeutics targeting various diseases.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Benzofuran Carboxamide Derivatives

The target compound shares its benzofuran-2-carboxamide core with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide (). Key differences include:

- Benzyl Group: The target compound’s 3,4,5-trimethoxybenzyl group vs. the 4-ethoxybenzyl group in the analogue.

- Benzofuran Substituents : The target compound has a single 3-methyl group, while the analogue features 3,6-dimethyl substituents. The latter may reduce rotational freedom and increase steric hindrance, affecting binding kinetics or solubility .

Simplified Benzamide Analogues

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the benzofuran core with a simpler benzamide structure. Key distinctions:

- Directing Groups: The compound’s N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in the target compound. This highlights divergent applications—synthetic utility vs.

- Complexity : The absence of sulfone and benzofuran motifs in the analogue simplifies synthesis but reduces opportunities for multifunctional interactions .

Pharmacopeial Dihydroisobenzofuran Derivatives

The 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () shares a carboxamide group but differs in core structure (dihydroisobenzofuran vs. benzofuran). Notable features:

- Substituents: The dimethylaminopropyl and fluorophenyl groups may enhance blood-brain barrier penetration, suggesting CNS-targeted applications.

Alkylation and Acylation Strategies

Functional Group Compatibility

- The trimethoxybenzyl group may necessitate protective strategies during synthesis to prevent demethylation, unlike the 4-ethoxy group in the analogue .

Physicochemical and Functional Properties

Implications of Structural Variations

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a tetrahydrothiophene moiety and a benzofuran core. The chemical formula is C18H23N2O5S, with a molecular weight of 373.45 g/mol. Its structure is illustrated below:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Similar compounds have demonstrated significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This property is crucial for neuroprotective effects in models of oxidative stress-related injuries .

- Neuroprotective Effects : Research indicates that related benzofuran derivatives exhibit protective effects against neuronal damage in various models of brain injury. The compound's ability to penetrate the blood-brain barrier enhances its potential as a neuroprotective agent .

- Anti-inflammatory Activity : Compounds with similar structures have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Neuroprotection in Animal Models : A study demonstrated that benzofuran derivatives could protect against traumatic brain injury in mice by reducing oxidative stress markers and improving neurological outcomes . This suggests that the compound may exhibit similar protective effects.

- Antioxidant Activity Assessment : In vitro assays have shown that structurally analogous compounds significantly inhibit lipid peroxidation and superoxide anion generation, indicating strong antioxidant capabilities .

Data Tables

The following table summarizes key biological activities associated with the compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.